molecular formula C8H15N3 B6362220 1-(Pentan-2-yl)-1H-pyrazol-4-amine CAS No. 1240567-88-7

1-(Pentan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B6362220
CAS No.: 1240567-88-7
M. Wt: 153.22 g/mol
InChI Key: HDAYTWMIVTUOIK-UHFFFAOYSA-N
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Description

1-(Pentan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a pentan-2-yl group attached to the nitrogen atom at position 1 and an amine group at position 4 of the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pentan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of a suitable pyrazole precursor with a pentan-2-yl halide under basic conditions. One common method is the alkylation of 4-aminopyrazole with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Pentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-(Pentan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Pentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(Pentan-2-yl)-1H-pyrazol-3-amine: Similar structure but with the amine group at position 3.

    1-(Pentan-2-yl)-1H-pyrazol-5-amine: Similar structure but with the amine group at position 5.

    1-(Butan-2-yl)-1H-pyrazol-4-amine: Similar structure but with a butan-2-yl group instead of a pentan-2-yl group.

Uniqueness

1-(Pentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentan-2-yl group and the position of the amine group contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-pentan-2-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-7(2)11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAYTWMIVTUOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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